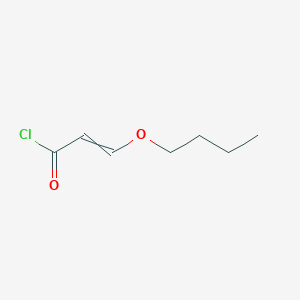

3-Butoxyprop-2-enoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75945-53-8 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

3-butoxyprop-2-enoyl chloride |

InChI |

InChI=1S/C7H11ClO2/c1-2-3-5-10-6-4-7(8)9/h4,6H,2-3,5H2,1H3 |

InChI Key |

UXWRLYJGSPMVHP-UHFFFAOYSA-N |

SMILES |

CCCCOC=CC(=O)Cl |

Canonical SMILES |

CCCCOC=CC(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The compound undergoes classic acyl chloride reactions due to its electrophilic carbonyl group. Key pathways include:

Conjugate Addition Reactions

The α,β-unsaturated system enables Michael addition and related processes:

Organometallic Additions

-

Grignard Reagents : React at the β-position to form γ,δ-unsaturated ketones after hydrolysis.

-

Organozinc Compounds : Undergo acylation to generate functionalized acrylates .

Silylketene Acetal Reactions

3-Butoxyprop-2-enoyl chloride reacts with silylketene acetals in acetonitrile to yield δ-ethylenic β-keto esters. This reaction proceeds via nucleophilic attack followed by desilylation :

textR₂C=C(OSiR₃)O⁻ + ClCO(CH₂)₂OBu → R₂C(CO₂R')CH₂CO(CH₂)₂OBu

Polymerization and Crosslinking

The compound participates in radical-initiated polymerization:

-

Thermal Polymerization : Forms poly(3-butoxyprop-2-enoate) chains under heat (80–120°C).

-

Photoinitiated Systems : Used in UV-curable coatings with acrylate monomers (e.g., methyl methacrylate) .

Mechanistic Insights

Reactions follow a two-step addition-elimination mechanism :

-

Nucleophilic Attack : A nucleophile (e.g., alcohol, amine) attacks the electrophilic carbonyl carbon.

-

Elimination of HCl : The intermediate tetrahedral structure collapses, ejecting Cl⁻ and regenerating the carbonyl group.

For conjugate additions, the mechanism shifts to 1,4-addition due to the α,β-unsaturated system’s resonance stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.